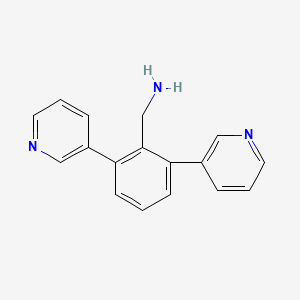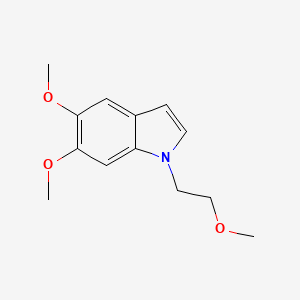
5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of methoxy groups at the 5 and 6 positions of the indole ring and a methoxyethyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethoxyindole and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the starting materials.
Catalysts and Reagents: Commonly used catalysts include Lewis acids like aluminum chloride or boron trifluoride. Reagents such as sodium hydride or potassium carbonate are used to facilitate the reaction.
Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 120°C, to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring using reagents such as bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Bromine in chloroform, iodine in acetic acid.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity. It can also inhibit or activate enzymes involved in key biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1H-indole: Lacks the methoxyethyl group at the 1 position.
1-(2-Methoxyethyl)-1H-indole: Lacks the methoxy groups at the 5 and 6 positions.
5-Methoxy-1-(2-methoxyethyl)-1H-indole: Has only one methoxy group at the 5 position.
Uniqueness
5,6-Dimethoxy-1-(2-methoxyethyl)-1H-indole is unique due to the presence of both methoxy groups at the 5 and 6 positions and the methoxyethyl group at the 1 position. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for scientific research and industrial applications.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5,6-dimethoxy-1-(2-methoxyethyl)indole |
InChI |
InChI=1S/C13H17NO3/c1-15-7-6-14-5-4-10-8-12(16-2)13(17-3)9-11(10)14/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
RZXXITQJEBUBDY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)
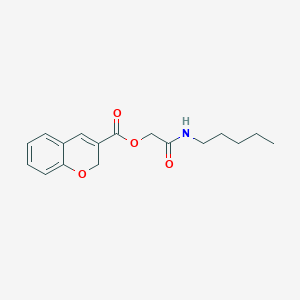
![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)
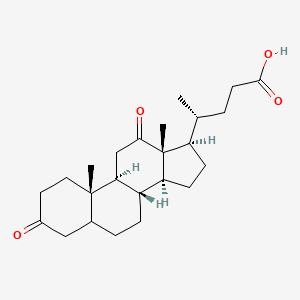
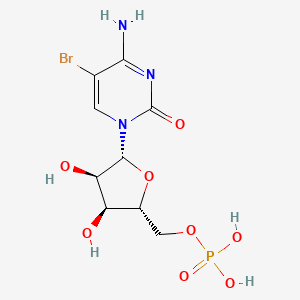
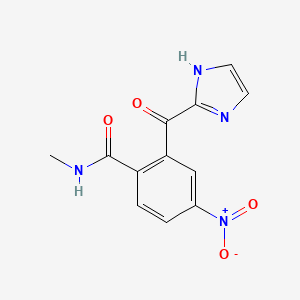

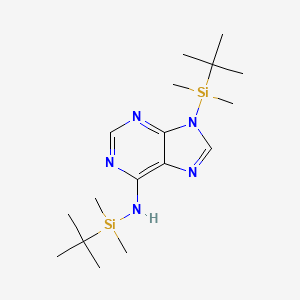
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)
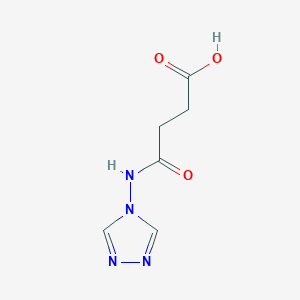

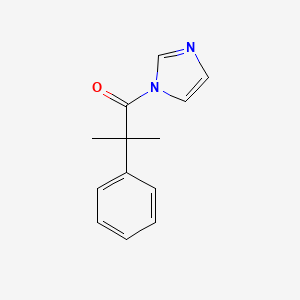
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
